molecular formula C21H25NO6S B11133551 N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide

Cat. No.: B11133551
M. Wt: 419.5 g/mol
InChI Key: BXLUSUCXQANSCW-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thienyl group, a benzochromenyl group, and an acetamide moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Thienyl Group: The thienyl group can be synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Synthesis of the Benzochromenyl Group: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzochromenyl structure.

    Coupling Reaction: The final step involves coupling the thienyl and benzochromenyl groups with an acetamide moiety using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be further oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the benzochromenyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thienyl group.

    Alcohols: From reduction of the carbonyl groups.

    Substituted Amides: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes and receptors. The thienyl group can interact with sulfur-binding sites, while the benzochromenyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide stands out due to its combination of a thienyl group, a benzochromenyl group, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25NO6S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetamide

InChI

InChI=1S/C21H25NO6S/c1-13-9-17(27-11-19(23)22(2)14-7-8-29(25,26)12-14)20-15-5-3-4-6-16(15)21(24)28-18(20)10-13/h9-10,14H,3-8,11-12H2,1-2H3

InChI Key

BXLUSUCXQANSCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N(C)C4CCS(=O)(=O)C4

Origin of Product

United States

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